6-Acryloyl-2-dimethylaminonaphthalene
Overview
Description
6-Acryloyl-2-dimethylaminonaphthalene, also known as this compound, is a thiol-reactive fluorescent dye. It is widely used in biochemical and biophysical research due to its sensitivity to environmental polarity and conformational changes in proteins. This compound’s fluorescence properties make it an excellent probe for studying protein dynamics, enzyme activities, and membrane interactions .
Mechanism of Action
Target of Action
Acrylodan, also known as 1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one, primarily targets thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins. Acrylodan is particularly sensitive to the local environmental dipolarity and dynamics within the binding pocket surrounding Cys34 , a cysteine residue .
Mode of Action
Acrylodan reacts with thiols, forming a covalent bond . This reaction leads to a change in the local environment around the Cys34 residue, affecting its dipolarity and dynamics . The compound’s fluorescence properties make it a valuable tool for studying these changes, as the fluorescence is very sensitive to the microenvironment .
Biochemical Pathways
It has been used to study the conformational dynamics of different proteins, including the 3′5′-cyclic adenosine monophosphate-dependent protein kinase catalytic subunit . The alteration in the emission spectrum of the covalently coupled fluorescence dye was used to study the interaction of this enzyme with nucleotide substrates and inhibitors .
Pharmacokinetics
It’s important to note that the compound’s solubility in dmso is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The primary result of Acrylodan’s action is a change in the fluorescence emission spectrum of the protein to which it is bound . This shift in fluorescence can indicate conformational changes in the protein, providing valuable insights into protein structure and function .
Action Environment
The action of Acrylodan is highly sensitive to its environment. The compound’s fluorescence is very sensitive to the polarity of its surroundings . Therefore, changes in the local environment, such as changes in polarity, can significantly influence the action, efficacy, and stability of Acrylodan .
Biochemical Analysis
Biochemical Properties
Acrylodan has been used to characterize the polarity surrounding enzymes when immobilized within three-dimensional macroporous chitosan scaffolds . Specifically, it has been used to study the polarity surrounding cytoplasmic and mitochondrial malate dehydrogenase . The shift in Acrylodan’s emission maxima revealed a polar shift in the chemical microenvironment surrounding the enzymes when immobilized .
Cellular Effects
Acrylodan has been used to study the unfolding processes in domain I of the cAMP-dependent protein kinase catalytic subunits . The fluorescence of Acrylodan was monitored to obtain information about unfolding processes in domain I, and the emission of the Trp residue at position 214 was used to examine domain II . In addition, Trp-to-acrylodan resonance energy transfer was examined to probe interdomain spatial relationships during unfolding .
Molecular Mechanism
The molecular mechanism of Acrylodan involves its sensitivity to solvent polarity . The marked sensitivity of Acrylodan derives from the large dipole moment developed in the excited state as a consequence of facile charge delocalization between the 2-dimethylamino moiety and the carbonyl group in the naphthalene’s 6-position .
Temporal Effects in Laboratory Settings
The temporal effects of Acrylodan have been studied in the context of the unfolding of human serum albumin (HSA) and HSA with an Acrylodan moiety bound to Cys34 . The results of these studies suggest that Acrylodan can be used to study the unfolding behavior of entrapped or immobilized HSA .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Acryloyl-2-dimethylaminonaphthalene is synthesized through the reaction of 6-acryloyl-2-methylaminonaphthalene with thiol groups in proteins. The reaction involves the formation of a covalent bond between the acryloyl group of acrylodan and the thiol group of cysteine residues in proteins . The reaction conditions typically include:
Solvent: Dimethyl sulfoxide (DMSO) or other suitable organic solvents.
Temperature: Room temperature or slightly elevated temperatures.
Reaction Time: Several hours to overnight incubation.
Industrial Production Methods
Industrial production of acrylodan involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes:
Purification: Chromatographic techniques to isolate pure acrylodan.
Quality Control: Ensuring high purity and consistent fluorescence properties through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
6-Acryloyl-2-dimethylaminonaphthalene primarily undergoes addition reactions with thiol groups in proteins. This reaction is highly specific and results in the formation of a stable covalent bond .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine or glutathione.
Conditions: Mild conditions, typically at neutral pH and room temperature.
Major Products
The major product of the reaction between acrylodan and thiol groups is a fluorescently labeled protein or peptide. This product exhibits enhanced fluorescence properties, making it useful for various analytical applications .
Scientific Research Applications
6-Acryloyl-2-dimethylaminonaphthalene has a wide range of applications in scientific research, including:
Protein Dynamics: Studying conformational changes in proteins by monitoring fluorescence changes.
Enzyme Activities: Investigating enzyme kinetics and mechanisms through fluorescence assays.
Membrane Interactions: Probing interactions between proteins and membranes.
Biological Imaging: Using acrylodan-labeled proteins for fluorescence microscopy and imaging studies.
Drug Discovery: Screening for potential drug candidates by monitoring protein-ligand interactions.
Comparison with Similar Compounds
6-Acryloyl-2-dimethylaminonaphthalene is unique among fluorescent dyes due to its high sensitivity to environmental polarity and conformational changes. Similar compounds include:
Dansyl Chloride: Another thiol-reactive dye, but with different fluorescence properties.
IAEDANS (5-((2-Iodoacetyl)amino)ethyl)aminonaphthalene-1-sulfonic acid): A dye with similar applications but different spectral characteristics
This compound’s uniqueness lies in its ability to provide detailed information about the microenvironment of proteins and its high sensitivity to changes in polarity and conformation .
Properties
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAJFNEGAJETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235737 | |
Record name | Acrylodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86636-92-2 | |
Record name | Acrylodan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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